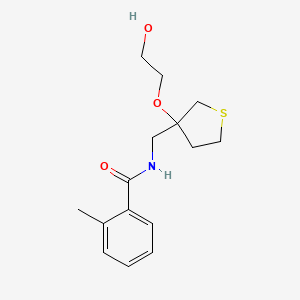

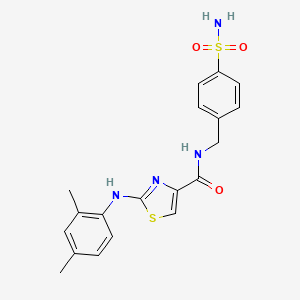

![molecular formula C21H20N4O3 B2454821 [3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone CAS No. 882229-66-5](/img/structure/B2454821.png)

[3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a nitrophenyl group, which is a functional group consisting of a phenyl ring bonded to a nitro group. Nitrophenyl compounds are often used in the creation of dyes and as indicators in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction involving a diazo compound and a β-diketone or β-keto ester . The nitrophenyl group could potentially be introduced through a nitration reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the nitrophenyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the nitrophenyl group consists of a phenyl ring with a nitro group attached .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitro group in the nitrophenyl ring could be reduced to an amino group . Additionally, the compound could potentially participate in reactions involving the pyrazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, nitrophenyl compounds are often yellow to orange in color and are typically crystalline solids . Pyrazole compounds, on the other hand, are typically colorless and have a slight aromatic odor .科学的研究の応用

Infrared Spectrum and Molecular Docking Studies

- A study conducted by Panicker et al. (2015) explored the infrared spectrum of a similar compound, analyzing its vibrational wavenumbers and molecular docking results. This research suggests the compound's potential for anti-leishmanic activity (Panicker et al., 2015).

Synthesis and Reactivity

- Abdallah et al. (2007) examined the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, finding its potential in forming various derivatives, including pyridazine and oxadiazole (Abdallah et al., 2007).

Radiolabeled Probes for σ-1 Receptors

- Waterhouse et al. (1997) synthesized several halogenated piperidines as potential δ receptor ligands and evaluated their binding affinities, suggesting their use as probes for in vivo tomographic studies (Waterhouse et al., 1997).

Kinetics and Mechanisms of Reactions

- Castro et al. (2001) studied the kinetics and mechanisms of reactions of nitrophenyl thionocarbonates with alicyclic amines, providing insights into the interaction processes and the impact of various substituents (Castro et al., 2001).

Enantiomeric Resolution and Simulation Studies

- Ali et al. (2016) conducted enantiomeric resolution and simulation studies on nitrophenyl piperidine derivatives, focusing on chiral recognition mechanisms and potential applications in resolving enantiomers in various matrices (Ali et al., 2016).

Synthesis and Biological Evaluation

- Opletalová et al. (2006) synthesized nitrophenyl propenones and evaluated their antifungal, antimycobacterial, and photosynthesis-inhibiting activities, highlighting the compound's potential in medical applications (Opletalová et al., 2006).

Neuroleptic Agents

- Boswell et al. (1978) explored phenyl-4-piperidinylmethanones as neuroleptic agents, demonstrating their potential in psychiatric treatments (Boswell et al., 1978).

Synthesis and Antileukemic Activity

- Vinaya et al. (2011) synthesized piperidine derivatives and evaluated their antiproliferative activity against human leukemia cells, suggesting their potential in cancer treatment (Vinaya et al., 2011).

作用機序

Target of Action

The primary target of this compound is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They play a crucial role in the metabolism of endogenous chemical mediators involved in blood pressure regulation and inflammation .

Mode of Action

The compound interacts with sEH enzymes, inhibiting their activity . The inhibition of sEH enzymes can lead to a decrease in blood pressure elevation and inflammatory roles . The compound shows varying degrees of selectivity towards the sEH enzymes .

Biochemical Pathways

The inhibition of sEH enzymes affects the metabolism of endogenous chemical mediators involved in blood pressure regulation and inflammation . This can lead to a reduction in blood pressure and inflammation, providing potential therapeutic benefits .

Pharmacokinetics

The compound’s molecular weight (23425) and structure suggest that it may have reasonable bioavailability

Result of Action

The inhibition of sEH enzymes by this compound can lead to a decrease in blood pressure elevation and inflammatory roles . This suggests that the compound could potentially be used in the treatment of conditions related to high blood pressure and inflammation .

特性

IUPAC Name |

[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKCNARHNUPWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

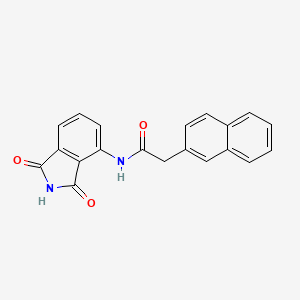

![2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2454743.png)

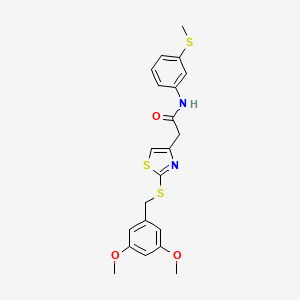

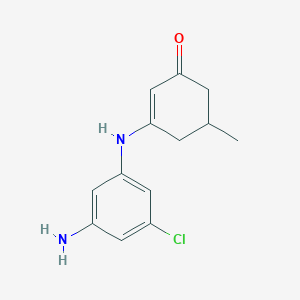

![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)

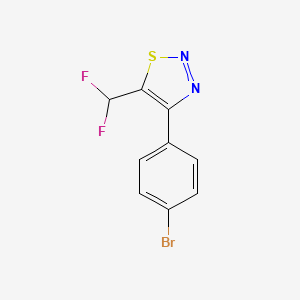

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)

![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)

![2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid](/img/structure/B2454753.png)

![3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide](/img/structure/B2454756.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)